1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea
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Overview
Description
1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea is a synthetic organic compound that features a fluorinated phenyl group and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea typically involves the following steps:
Formation of the fluorophenylmethyl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with an appropriate nucleophile to form the 4-fluorophenylmethyl intermediate.
Coupling with pyrrolidinone: The intermediate is then coupled with 1-methyl-5-oxopyrrolidin-3-ylamine under suitable conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.
Biological Studies: It can be used in biological assays to study its effects on various biological pathways.
Industrial Applications: The compound may find use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets. The fluorinated phenyl group and the pyrrolidinone moiety contribute to its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-chlorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea
- 1-[(4-bromophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea
- 1-[(4-methylphenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea
Uniqueness
1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and binding affinity of the compound, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O2/c1-17-8-11(6-12(17)18)16-13(19)15-7-9-2-4-10(14)5-3-9/h2-5,11H,6-8H2,1H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBYQXJBOHFMOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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